Bendamustine-d6 (major) D-Mannitol Ester
Description
Contextualization within Deuterated Analog Research
The use of deuterium (B1214612) in drug molecules, a process known as deuteration, is a significant strategy in medicinal chemistry and pharmaceutical research. nih.gov Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. wikipedia.org This subtle structural change can have a profound impact on the molecule's metabolic stability due to the kinetic isotope effect. neulandlabs.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism by enzymes. neulandlabs.com
In academic research, deuterated analogs are invaluable tools. They are extensively used in:
Metabolic studies: To investigate the metabolic pathways of a drug. By strategically placing deuterium atoms at sites of metabolism, researchers can track the formation of metabolites and understand the enzymes involved. nih.gov
Pharmacokinetic analysis: Deuterated compounds are frequently used as internal standards in mass spectrometry-based assays to accurately quantify the non-deuterated drug in biological samples. nih.gov
Improving drug properties: The "deuterium switch" is a strategy where a non-deuterated drug is replaced with its deuterated version to potentially improve its pharmacokinetic profile, such as increasing its half-life and reducing the formation of toxic metabolites. nih.govzeochem.com
Bendamustine-d6 (major) D-Mannitol Ester fits within this context as a deuterated analog of a bendamustine (B91647) derivative, designed for specific research applications.
Significance as a Chemically Modified Bendamustine Derivative
Bendamustine is a bifunctional mechlorethamine (B1211372) derivative with both alkylating and purine (B94841) analog properties. nih.govresearchgate.net It is used in the treatment of certain types of cancer, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia. nih.govmedscape.com The metabolism of bendamustine is complex, involving hydrolysis and oxidation to form several metabolites. nih.gov
The modification of bendamustine to form this compound has two key aspects:
Deuteration: The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This labeling is crucial for its use as an internal standard in quantitative analysis.
D-Mannitol Ester Formation: Mannitol (B672) is often used as a vehicle or excipient in pharmaceutical formulations. google.com It has been found that bendamustine can react with mannitol to form a mannitol ester, particularly in solution. google.com This esterification represents a chemical modification of the parent drug.
The combination of these two modifications in a single molecule makes it a highly specific tool for studying the stability and analytical chemistry of bendamustine formulations.
Overview of Research Utility and Academic Relevance
The primary research utility of this compound lies in its application as a reference material and internal standard. In academic and industrial laboratories, accurate quantification of drugs and their impurities is critical. When analyzing bendamustine preparations, particularly those formulated with mannitol, there is a need to detect and quantify the mannitol ester impurity. google.com
This compound serves as an ideal internal standard for this purpose in methods like liquid chromatography-mass spectrometry (LC-MS). Because it has the same chemical structure as the non-deuterated mannitol ester, it behaves nearly identically during sample preparation and chromatographic separation. However, due to the presence of deuterium, it has a different molecular weight, allowing it to be distinguished and measured separately by the mass spectrometer.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is focused and technical. The primary objectives include:
Synthesis and Characterization: The development of robust and efficient methods for the synthesis of this compound with high isotopic purity.
Analytical Method Development: The use of this compound to develop and validate sensitive and specific analytical methods for the detection and quantification of the corresponding non-deuterated mannitol ester impurity in bulk bendamustine or its formulated products.
Stability Studies: Investigating the kinetics and conditions under which the mannitol ester of bendamustine forms, using the deuterated analog to spike samples and monitor the reaction.
Metabolic and Disposition Studies: While less common for an impurity standard, in theory, it could be used to study the absorption, distribution, metabolism, and excretion (ADME) of the bendamustine mannitol ester itself, to understand its biological fate if it is formed in vivo.
Compound Data
Below is a table summarizing the key chemical information for the compounds mentioned in this article.
| Compound Name | Molecular Formula | Molecular Weight | Role/Significance |
| Bendamustine | C₁₆H₂₁Cl₂N₃O₂ | 358.26 g/mol | Active pharmaceutical ingredient |
| This compound | C₂₂H₂₈D₆Cl₂N₃O₇ | 529.46 g/mol | Deuterated internal standard |
| D-Mannitol | C₆H₁₄O₆ | 182.17 g/mol | Pharmaceutical excipient |
Properties
Molecular Formula |
C₂₂H₂₈D₆Cl₂N₃O₇ |
|---|---|
Molecular Weight |
529.46 |
Synonyms |
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 4-(5-(bis(2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate-d6 (major) |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies for Bendamustine D6 Major D Mannitol Ester
Deuteration Strategies for the Bendamustine (B91647) Moiety
The synthesis of Bendamustine-d6 (major) D-Mannitol Ester commences with the isotopic labeling of the bendamustine core structure. An effective and straightforward method for preparing [D6]bendamustine hydrochloride involves a hydrogen-deuterium exchange reaction. nih.gov In this process, bendamustine hydrochloride is treated with deuterium (B1214612) oxide (D2O) using deuterium chloride (DCl) as a catalyst. nih.govresearchgate.net This approach allows for regioselective deuteration with a high degree of deuterium incorporation. nih.govresearchgate.net The stability of the incorporated deuterium is crucial for the utility of the final compound in analytical studies.
The reaction conditions for this deuteration are critical for achieving the desired level of isotopic enrichment without significant degradation of the starting material. The use of DCl facilitates the exchange of protons on the aromatic ring of the bendamustine molecule with deuterium atoms from the D2O solvent. researchgate.net
Esterification Chemistry of D-Mannitol with Bendamustine Derivatives
Once the deuterated bendamustine hydrochloride is synthesized, the next critical step is the esterification with D-Mannitol. The formation of the mannitol (B672) ester is typically achieved by reacting the deuterated bendamustine hydrochloride with D-Mannitol in a suitable solvent system. google.com A common method involves the use of a hydrochloric acid solution as both a solvent and a catalyst for the esterification reaction. google.com
The reaction proceeds by the nucleophilic attack of one of the hydroxyl groups of D-Mannitol on the carboxylic acid group of the deuterated bendamustine. The acidic environment facilitates the reaction by protonating the carboxylic acid, making it more susceptible to nucleophilic attack. The reaction between bendamustine hydrochloride and D-mannitol can generate the bendamustine hydrochloride mannitol ester. google.com
Optimization of Synthetic Pathways for Stereoselective Formation of the (major) Ester
The esterification of D-Mannitol with deuterated bendamustine can result in a mixture of isomeric products due to the multiple hydroxyl groups on the mannitol molecule. The term "(major)" in this compound indicates that one of these isomers is formed in a greater amount. The stereoselective formation of the major ester is influenced by several factors, including the reaction conditions and the inherent reactivity of the different hydroxyl groups of D-Mannitol.
While specific optimization studies for the deuterated form are not extensively published, principles of stereoselective synthesis suggest that controlling reaction temperature, catalyst concentration, and reaction time can influence the isomeric ratio. researchgate.net The primary hydroxyl groups of D-mannitol are generally more reactive than the secondary hydroxyl groups, which can be exploited to favor the formation of the 1-O- or 6-O-ester. Further differentiation between these can be achieved through kinetic or thermodynamic control of the reaction.
Isolation and Purification Techniques for Deuterated Mannitol Esters
Following the esterification reaction, the resulting mixture contains the desired this compound, unreacted starting materials, and other isomeric byproducts. The isolation and purification of the target compound are crucial for obtaining a product of high purity. A widely used technique for this purpose is column chromatography. google.com
The reaction mixture is typically diluted and then loaded onto a chromatographic column packed with a suitable stationary phase. The separation is achieved by eluting the column with a specific solvent system, which allows for the separation of the different components based on their polarity and affinity for the stationary phase. google.com Recrystallization from a suitable solvent or solvent mixture is another common method to enhance the purity of the final product. google.com The purity of the isolated ester can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC). google.com
Synthesis of Related Isomeric and Non-Deuterated Mannitol Esters for Comparative Studies
The synthesis of non-deuterated Bendamustine Mannitol Ester and its other isomers serves as a crucial reference for analytical and comparative studies. The non-deuterated analogue is synthesized using a similar esterification reaction between bendamustine hydrochloride and D-Mannitol in a hydrochloric acid solution. google.com
These non-deuterated and isomeric reference standards are essential for the development of analytical methods to identify and quantify the this compound. They are used to confirm the identity, purity, and isomeric composition of the deuterated product. The availability of these related compounds allows for a comprehensive characterization of the synthesized deuterated ester.
Advanced Analytical Characterization of Bendamustine D6 Major D Mannitol Ester
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of Bendamustine-d6 (major) D-Mannitol Ester, providing insights into its atomic composition, functional groups, and the specific locations of the deuterium (B1214612) labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Deuteration Site Confirmation
NMR spectroscopy is the most definitive method for confirming the sites of isotopic labeling. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR is employed to provide a complete picture of the molecular structure.
¹H NMR: In the ¹H NMR spectrum of this compound, the primary confirmation of deuteration comes from the disappearance of signals corresponding to the protons that have been replaced by deuterium. magritek.com Given that the "d6" designation typically refers to the bis(2-chloroethyl)amino moiety, the triplet signals expected for the -CH₂CH₂Cl protons in the non-deuterated compound would be significantly diminished or absent. The remaining protons on the benzimidazole (B57391) ring, the butyl chain, and the D-mannitol portion of the ester would produce characteristic signals, confirming the integrity of the rest of the molecule.
²H NMR: Deuterium NMR is used to directly observe the incorporated deuterium atoms. wikipedia.org A strong peak in the ²H NMR spectrum provides unequivocal evidence of successful deuteration. magritek.com While ¹H NMR confirms the absence of protons at specific sites, ²H NMR confirms the presence of deuterons, offering complementary and conclusive proof of labeling. magritek.comwikipedia.org The chemical shift in the ²H spectrum would be very similar to that of the corresponding protons in the unlabeled compound. magritek.com
Table 1: Expected NMR Spectroscopy Outcomes for Deuteration Confirmation
| NMR Technique | Purpose | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Confirm absence of protons at labeled sites | Disappearance or significant reduction of signals corresponding to the six protons on the ethyl chains of the nitrogen mustard group. |
| ¹³C NMR | Confirm carbon skeleton and identify deuterated carbons | Signals for all 22 carbons. Carbons attached to deuterium may show triplet splitting and a minor upfield shift. |
| ²H NMR | Directly detect deuterium nuclei | A distinct signal confirming the presence and chemical environment of the deuterium atoms. magritek.comwikipedia.org |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a critical tool for validating the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C₂₂H₂₈D₆Cl₂N₃O₇. lgcstandards.com HRMS analysis would measure the mass of the protonated molecular ion [M+H]⁺ with high precision (typically to four or more decimal places). This experimental mass is then compared to the theoretical mass calculated from the molecular formula. A close match between the measured and theoretical mass validates the elemental composition and confirms the incorporation of six deuterium atoms.
Table 2: Molecular Formula and Mass Data
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Reference |
|---|---|---|---|
| Bendamustine (B91647) D-Mannitol Ester | C₂₂H₃₃Cl₂N₃O₇ | 521.1696 | lgcstandards.com |
| This compound | C₂₂H₂₇D₆Cl₂N₃O₇ | 527.2073 | lgcstandards.com |
Note: The molecular formula for the d6 variant is sometimes written as C₂₂H₂₈D₆Cl₂N₃O₇, which may reflect rounding or different conventions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1735 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. quimicaorganica.org Broad absorptions in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching of the multiple hydroxyl groups on the mannitol (B672) moiety. pressbooks.pub Other key peaks would include C-O stretching (around 1000-1300 cm⁻¹), aromatic C=C stretching, and C-N stretching. quimicaorganica.org The C-D stretching vibrations, expected around 2100-2200 cm⁻¹, may also be observable but could be weak.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The benzimidazole ring system in Bendamustine constitutes the primary chromophore. Bendamustine hydrochloride typically exhibits UV absorption maxima around 230-233 nm, which is utilized for detection in HPLC methods. sielc.comnih.gov Similar absorption characteristics are expected for the D-mannitol ester derivative, making UV spectroscopy a useful tool for quantitative analysis via chromatography. Studies on D-mannitol itself have shown that it can develop UV-absorbing species upon thermal stress, though this is primarily relevant to degradation studies. aimspress.com
Chromatographic Method Development and Validation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from potential isomers and related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation
HPLC is the primary method for assessing the purity of Bendamustine and its derivatives. medwinpublishers.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Methodology: A validated RP-HPLC method would likely use a C18 column with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or dilute acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov Detection is commonly performed using a UV detector set to a wavelength around 230 nm or 233 nm. sielc.comnih.gov Gradient elution is often necessary to achieve adequate separation of the main compound from its potential impurities, which may include unreacted starting materials, hydrolysis products, or other related substances. medwinpublishers.com
Purity Assessment: The purity is determined by calculating the peak area of the main compound as a percentage of the total area of all peaks in the chromatogram. Reference standards for the non-deuterated Bendamustine D-Mannitol Ester often specify a purity of >95% as determined by HPLC. lgcstandards.com
Isomeric Separation: The esterification of Bendamustine with D-mannitol can potentially occur at different hydroxyl positions on the mannitol chain. HPLC is crucial for separating these potential positional isomers to ensure the correct isomer is isolated and characterized. Mixed-mode columns that offer different selectivity, such as reversed-phase/cation-exchange, have been used for bendamustine and its impurities and could be applied to resolve complex isomeric mixtures. sielc.com
Table 3: Typical HPLC Parameters for Bendamustine Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., dilute acid or salt) | sielc.commedwinpublishers.com |
| Flow Rate | 1.0 - 1.5 mL/min | sielc.comnih.gov |
| Detection | UV at ~230-233 nm | sielc.comnih.gov |
| Mode | Gradient or Isocratic | medwinpublishers.comnih.gov |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Due to its high molecular weight and low volatility, this compound is not amenable to direct analysis by Gas Chromatography (GC). The technique is thermally unsuitable for large, non-volatile molecules as they would decompose at the high temperatures required for vaporization. However, GC, particularly with a headspace sampler (HS-GC), is a validated method for the determination of residual volatile solvents (e.g., methanol, ethanol, chloroform) in the Bendamustine hydrochloride active pharmaceutical ingredient. ajpaonline.com Therefore, while GC is not used to analyze the intact ester, it plays a role in controlling the quality of the starting materials by ensuring the absence of potentially hazardous residual solvents.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex pharmaceutical molecules, offering advantages in speed and environmental sustainability over traditional high-performance liquid chromatography (HPLC). Given that Bendamustine and its derivatives are polar compounds, SFC, as a normal-phase chromatographic technique, is particularly well-suited for their separation. chromatographyonline.comsielc.com
The application of SFC to this compound would focus on achieving high-resolution separation from potential impurities, including diastereomers and starting materials. A hypothetical SFC method for this compound would likely employ the following parameters:
Stationary Phase: A polar stationary phase would be essential for retaining the polar analyte. Options could include bare silica (B1680970) gel, or more advanced phases like 3-aminopropyl bonded silica (NH2) or propanediol (B1597323) bonded silica (Diol), which are known to be effective for separating polar compounds. mdpi.com
Mobile Phase: The mobile phase would consist of supercritical carbon dioxide (CO2), which is non-polar, modified with a polar co-solvent such as methanol or ethanol. wikipedia.orgchromatographyonline.com The gradient of the co-solvent would be optimized to ensure adequate retention and subsequent elution of the highly polar this compound. The addition of a small percentage of an additive, like an acid or a base, might be necessary to improve peak shape and resolution. chromatographyonline.com
Detection: Detection could be achieved using a variety of detectors compatible with SFC, including UV-Vis and mass spectrometry (MS). MS detection would be particularly valuable for confirming the identity of the deuterated ester and any related impurities.
Table 1: Hypothetical SFC Method Parameters for this compound
| Parameter | Value/Type | Rationale |
| Column | Polar Stationary Phase (e.g., Diol, NH2) | Effective for retention of polar analytes. mdpi.com |
| Mobile Phase A | Supercritical CO2 | Primary mobile phase in SFC. wikipedia.org |
| Mobile Phase B | Methanol with 0.1% additive (e.g., TFA) | Polar co-solvent to elute the polar compound; additive to improve peak shape. chromatographyonline.com |
| Gradient | 5-40% B over 10 minutes | To ensure separation from less polar and more polar impurities. |
| Flow Rate | 2-4 mL/min | Typical flow rates for analytical SFC, offering fast analysis times. chromatographytoday.com |
| Back Pressure | 150 bar | To maintain the supercritical state of the mobile phase. |
| Temperature | 40 °C | To ensure mobile phase is in a supercritical state and improve kinetics. |
| Detection | UV at 230 nm and/or Mass Spectrometry | For quantification and identification. sielc.com |
The development of such a method would provide a rapid and efficient means of assessing the purity of this compound.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, the crystal structure of Bendamustine hydrochloride monohydrate has been reported. cambridge.orgresearchgate.net
Commercial bendamustine hydrochloride monohydrate crystallizes in the monoclinic space group P21/c. cambridge.orgresearchgate.net The availability of this data provides a foundational understanding of the core bendamustine molecule's solid-state conformation.
For this compound, obtaining a single crystal suitable for X-ray diffraction would be the primary challenge. If successful, the resulting crystal structure would unequivocally confirm:
The point of esterification on the D-Mannitol moiety.
The packing of the molecules in the crystal lattice, which influences physical properties like solubility and stability.
The location of the deuterium atoms, although this can be challenging to determine with X-ray diffraction alone and may require complementary techniques like neutron diffraction.
The introduction of the bulky and chiral D-Mannitol ester group would be expected to significantly alter the crystal packing compared to bendamustine hydrochloride monohydrate. This could lead to different polymorphic forms, each with unique physical properties.
Table 2: Known Crystal Data for Bendamustine Hydrochloride Monohydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | cambridge.org, researchgate.net |
| Space Group | P21/c | cambridge.org, researchgate.net |
| a (Å) | 4.71348(4) | cambridge.org |
| b (Å) | 47.5325(3) | cambridge.org |
| c (Å) | 8.97458(5) | cambridge.org |
| β (°) | 96.6515(8) | cambridge.org |
| Volume (ų) | 1997.161(23) | cambridge.org |
| Z | 4 | cambridge.org |
This data for the parent compound serves as a critical reference point for any future crystallographic studies on its derivatives.
Chiral Analysis for Enantiomeric Purity (if applicable)
Bendamustine itself is a chiral molecule due to the presence of a stereocenter. nih.govwikipedia.org The esterification with D-Mannitol, which is also a chiral molecule with multiple stereocenters, results in the formation of diastereomers. The biological activity of different stereoisomers of a drug can vary significantly. Therefore, the analysis of enantiomeric and diastereomeric purity is a critical aspect of quality control. researchgate.net
Chiral chromatography, particularly chiral SFC and HPLC, is the standard method for separating and quantifying stereoisomers. researchgate.netresearchgate.net
Chiral Stationary Phases (CSPs): The key to a successful chiral separation is the selection of an appropriate CSP. Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. researchgate.net
Method Development: A screening approach is typically used, where the compound is tested on a variety of CSPs with different mobile phases. For a polar molecule like this compound, normal-phase conditions (as in SFC or normal-phase HPLC) are often preferred for chiral separations. wikipedia.org
Enantiomeric/Diastereomeric Purity Assessment: Once a separation method is developed, it can be used to determine the ratio of the desired diastereomer to any undesired stereoisomers. This is typically expressed as diastereomeric excess (d.e.).
Table 3: General Approach for Chiral Analysis of this compound
| Step | Technique/Method | Purpose |
| 1. Column Screening | Chiral SFC or HPLC with various polysaccharide-based CSPs. | To identify a column that provides separation between the diastereomers. researchgate.net |
| 2. Mobile Phase Optimization | Varying the co-solvent (e.g., isopropanol, ethanol) and its percentage in the mobile phase. | To improve resolution and peak shape. |
| 3. Method Validation | According to ICH guidelines for specificity, linearity, accuracy, and precision. | To ensure the method is reliable for routine quality control. |
| 4. Purity Determination | Integration of peak areas to calculate the diastereomeric excess (d.e.). | To quantify the purity of the desired stereoisomer. |
The development of a robust chiral separation method is essential to ensure the stereochemical integrity of this compound.
Role of Bendamustine D6 Major D Mannitol Ester As a Stable Isotope Internal Standard in Quantitative Research
Principles of Stable Isotope Labeling in Mass Spectrometry-Based Assays
Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), to tag molecules for quantitative analysis. creative-proteomics.comnih.gov The core principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts, meaning they exhibit the same chemical and physical properties, such as polarity, solubility, and chromatographic retention time. nih.gov However, due to the difference in the number of neutrons, they have a distinct, higher mass. nih.gov
In a typical mass spectrometry (MS)-based assay, a known quantity of the stable isotope-labeled compound, such as Bendamustine-d6 (major) D-Mannitol Ester, is added to a sample at an early stage of preparation. This "internal standard" co-elutes with the unlabeled analyte of interest (the "tracee") during chromatographic separation. researchgate.net When the sample is introduced into the mass spectrometer, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. wikipedia.org
Any sample loss or variability during extraction, handling, or ionization affects both the analyte and the internal standard equally. researchgate.net By measuring the ratio of the mass spectrometer signal intensity of the analyte to that of the internal standard, researchers can accurately calculate the concentration of the analyte in the original sample. wikipedia.org This method, known as isotope dilution mass spectrometry, effectively corrects for matrix effects and variations in instrument response, leading to highly precise and reliable quantification. mdpi.com
Application in Methodologies for the Quantification of Bendamustine (B91647) and its Metabolites in Biological Matrices (Non-Human)
The quantification of bendamustine and its primary metabolites—gamma-hydroxy bendamustine (M3) and N-desmethyl-bendamustine (M4)—in preclinical animal studies is vital for understanding its pharmacokinetics and metabolism. nih.govnih.gov Bendamustine is known to be unstable in aqueous solutions, making precise quantification challenging. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and validated analytical methods in non-human biological matrices such as rodent plasma, bile, or tissue homogenates.
Methodologies developed for human plasma and urine can be adapted for these non-human matrices. nih.govnih.gov The process involves adding the deuterated internal standard to the biological sample, followed by an extraction procedure, often solid-phase extraction (SPE), to isolate the analytes from matrix components. nih.gov The use of the internal standard compensates for any degradation of bendamustine that may occur during sample processing. By tracking the signal of the stable isotope standard, analysts can ensure that the final measurement accurately reflects the initial concentration of the drug and its metabolites in the non-human biological sample.
Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Assay in a Non-Human Matrix Using a Deuterated Internal Standard
| Parameter | Bendamustine | M3 Metabolite | M4 Metabolite |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Intra-Assay Precision (% CV) | < 15% | < 15% | < 15% |
| Inter-Assay Precision (% CV) | < 15% | < 15% | < 15% |
| Accuracy (% of Nominal) | 85% - 115% | 85% - 115% | 85% - 115% |
Development of LC-MS/MS Methods Utilizing Deuterated Analogs for Enhanced Analytical Precision
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological samples due to its high sensitivity and selectivity. nih.gov The development of these methods is significantly enhanced by the use of deuterated internal standards. ansto.gov.au this compound serves as an ideal internal standard because it co-elutes with the analyte during liquid chromatography, ensuring that both compounds experience the same conditions as they enter the mass spectrometer's ion source. researchgate.net
This co-elution is critical for correcting ionization suppression or enhancement, a common phenomenon where components of the biological matrix interfere with the ionization of the target analyte, leading to inaccurate measurements. researchgate.net Since the deuterated standard has nearly identical ionization efficiency to the unlabeled analyte, the ratio of their signals remains constant even if the absolute signal intensity fluctuates. researchgate.net This results in a calibration curve with improved linearity and a wider dynamic range, ultimately leading to greater analytical precision and accuracy in the quantification of bendamustine and its related compounds. nih.gov
Table 2: Example Mass Spectrometry Parameters for Bendamustine and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| Bendamustine | 358.1 | 302.1 | Positive ESI |
| Bendamustine-d6 | 364.1 | 308.1 | Positive ESI |
| M3 (γ-hydroxy) | 374.1 | 302.1 | Positive ESI |
| M4 (N-desmethyl) | 344.1 | 302.1 | Positive ESI |
Contributions to Metabolomics and Proteomics Research (Non-Human Systems)
In the fields of metabolomics and proteomics, which involve the comprehensive study of small molecules and proteins, stable isotope labeling is a powerful tool for understanding dynamic biological processes. nih.govmdpi.com While direct research citing this compound in non-human metabolomics or proteomics is specific, its application follows established principles. In preclinical animal models, a deuterated version of a drug can be used as a tracer to follow its metabolic fate. nih.gov
By administering the labeled compound, researchers can use LC-MS/MS to distinguish between the drug that was administered and its newly formed metabolites within the biological system. nih.gov This allows for precise pathway analysis and the identification of novel metabolites. In proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are used to quantify changes in protein abundance in response to a stimulus, such as drug treatment. creative-proteomics.comwikipedia.org A labeled compound like Bendamustine-d6 could be used in non-human cell culture systems to accurately measure the drug's impact on protein expression, providing insights into its mechanism of action and effects on cellular pathways. nih.govmdpi.com
Use in Quality Control and Qualification Studies for Related Compounds
Beyond its role in bioanalysis, this compound is essential for quality control (QC) and the qualification of pharmaceutical products. The compound itself is a deuterated analog of an impurity that can form in bendamustine hydrochloride preparations when D-Mannitol is used as an excipient. google.com The formation of this bendamustine-mannitol ester can increase as the drug product is stored over time. google.com
Therefore, having a well-characterized standard of this specific impurity is critical for pharmaceutical quality control. It can be used as a reference standard to develop and validate analytical methods for detecting and quantifying this impurity in final drug products. google.com This ensures that the purity of bendamustine hydrochloride for injection meets regulatory standards, safeguarding the quality and safety of the medication. google.com Chemical suppliers list compounds like Bendamustine D-Mannitol Ester as reference standards specifically for this purpose. lgcstandards.com
Table 3: Applications in Quality Control and Qualification
| Application Area | Purpose |
| Impurity Profiling | To identify and quantify the bendamustine-mannitol ester impurity in the final drug product. google.com |
| Method Validation | As a reference standard to validate the accuracy and precision of analytical methods for purity testing. |
| Stability Studies | To monitor the formation of the ester impurity over time under various storage conditions. google.com |
| Purity Control | To ensure that batches of bendamustine for injection meet the required purity specifications before release. google.com |
Investigation of Biotransformation Pathways and Disposition of Bendamustine D6 Major D Mannitol Ester in Model Systems
In Vitro Enzymatic Hydrolysis and Bioconversion Studies
The initial step in the biotransformation of Bendamustine-d6 (major) D-Mannitol Ester is expected to be the cleavage of its ester bond, a reaction catalyzed by esterase enzymes present in various biological tissues.
Characterization of Esterase Activity in Biological Matrices (e.g., Liver Microsomes, Plasma from Animal Models)
Esterases are a diverse group of enzymes responsible for the hydrolysis of ester-containing compounds. The primary sites for this metabolism are typically the liver and the plasma. google.com Studies on various neutral and basic esters of the parent compound, bendamustine (B91647), have demonstrated that these derivatives undergo rapid enzymatic hydrolysis in plasma. nih.gov The cleavage of these esters is attributed to the activity of unspecific cholinesterases. nih.gov
The rate of this enzymatic hydrolysis can vary significantly between species. For instance, the enzymatic activity in murine plasma is higher than in human plasma, leading to reduced stability of bendamustine esters in mouse models (half-life < 2 minutes). nih.gov This highlights the importance of selecting appropriate animal models for preclinical studies. While liver microsomes are a standard in vitro model for studying Phase I metabolism, for ester-containing drugs like this one, plasma and liver cytosol are also critical matrices for evaluating hydrolytic stability. google.com Given that this compound is a substrate for these enzymes, its stability and conversion rate are expected to be dependent on the concentration and type of esterases in the biological matrix being studied.
Table 1: Expected Relative Esterase Activity for this compound in Different Biological Matrices
| Biological Matrix | Primary Location of Esterase | Expected Rate of Hydrolysis | Rationale |
| Human Plasma | Bloodstream | High | Contains significant levels of cholinesterases known to hydrolyze bendamustine esters. nih.gov |
| Murine Plasma | Bloodstream | Very High | Higher enzymatic activity compared to human plasma, leading to faster ester cleavage. nih.gov |
| Liver Microsomes | Liver | Moderate to High | A primary site for drug metabolism, containing various esterases. google.com |
| Liver Cytosol | Liver | Moderate to High | Contains esterase activity and is a major site of hydrolysis for some esters. google.com |
Identification of Hydrolysis Products (e.g., Bendamustine-d6, D-Mannitol)
The enzymatic hydrolysis of the ester bond in this compound is predicted to yield two primary products: Bendamustine-d6 and D-Mannitol. The formation of a mannitol (B672) ester of bendamustine has been identified as an impurity that can occur when mannitol is used as an excipient in bendamustine formulations, confirming the chemical linkage and its potential for cleavage. google.com
The hydrolysis reaction would release the active deuterated drug moiety, Bendamustine-d6, and the sugar alcohol, D-Mannitol. Subsequent analysis in biotransformation studies would focus on the detection and quantification of these two compounds to confirm the metabolic pathway.
Kinetic Analysis of Ester Cleavage
A kinetic analysis of the ester cleavage provides quantitative data on the rate and efficiency of the enzymatic hydrolysis. While specific kinetic parameters for this compound are not available in the public domain, studies on other bendamustine esters provide a basis for expected behavior. For some amino-ethyl esters of bendamustine, the enzymatic hydrolysis was found to be very rapid, with half-lives of less than 5 minutes in plasma. nih.gov In contrast, more sterically hindered esters showed greater stability, with half-lives ranging from 41 to 116 minutes. nih.gov
It is anticipated that the D-Mannitol ester would also be subject to rapid cleavage. The deuteration at the d6 position is not on the ester linkage itself and is therefore not expected to directly influence the rate of hydrolysis. However, it is a critical factor in the subsequent metabolism of the released Bendamustine-d6.
Table 2: Anticipated Kinetic Profile of this compound Hydrolysis
| Kinetic Parameter | Expected Outcome | Rationale |
| Half-life (t½) in Plasma | Short | Based on the rapid hydrolysis observed for other bendamustine esters, driven by plasma cholinesterases. nih.gov |
| Rate of Hydrolysis | Rapid | The ester linkage is generally labile and susceptible to enzymatic attack. |
| Primary Enzyme Class | Cholinesterases | Identified as the key enzymes in the rapid cleavage of other bendamustine esters. nih.gov |
Preclinical In Vivo Disposition Studies in Animal Models (e.g., Rodents, Non-Human Primates)
Preclinical in vivo studies in animal models such as rodents and non-human primates are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. Nonhuman primates are often considered a valuable translational model in metabolic research due to their physiological similarities to humans. nih.gov
Absorption and Distribution Profile (Non-Human)
Following intravenous administration, this compound would be expected to be rapidly hydrolyzed in the bloodstream, as suggested by in vitro plasma stability studies of similar compounds. nih.gov Therefore, the absorption and distribution profile would largely reflect that of the released Bendamustine-d6 and D-Mannitol.
Studies in rats using radiolabeled bendamustine have shown that the drug distributes to various tissues, with the highest levels found in the kidney and liver. fda.gov A similar distribution pattern would be anticipated for Bendamustine-d6. D-Mannitol, being a polar sugar alcohol, would primarily be distributed in the extracellular fluid and rapidly excreted by the kidneys.
Metabolic Fate and Identification of Deuterated Metabolites (Non-Human)
The metabolic fate of this compound would be determined by the biotransformation of the released Bendamustine-d6. The parent compound, bendamustine, is metabolized through two main pathways:
Hydrolysis: The primary route of metabolism is the non-enzymatic hydrolysis of the chloroethyl side chains to form the less active metabolites monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govnih.gov
CYP450-mediated Oxidation: A minor pathway involves oxidation by Cytochrome P450 1A2 (CYP1A2) to produce two active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.gov
Following the hydrolysis of the ester, Bendamustine-d6 would be expected to undergo these same metabolic transformations. The deuterium (B1214612) atoms are located on the chloroethyl groups, the site of hydrolysis. While this may slightly alter the rate of hydrolysis of these groups, the primary metabolites would be the deuterated versions of HP1 and HP2. Similarly, the minor metabolites would be deuterated versions of M3 and M4. The presence of deuterium is a powerful tool for metabolite identification using mass spectrometry.
Table 3: Expected Deuterated Metabolites of this compound Following In Vivo Administration
| Metabolite Name | Parent Compound | Metabolic Pathway | Expected Activity |
| Bendamustine-d6 | This compound | Ester Hydrolysis | Active |
| Monohydroxy-bendamustine-d6 (HP1-d6) | Bendamustine-d6 | Hydrolysis | Low Activity nih.govnih.gov |
| Dihydroxy-bendamustine-d6 (HP2-d6) | Bendamustine-d6 | Hydrolysis | Low Activity nih.govnih.gov |
| γ-hydroxybendamustine-d6 (M3-d6) | Bendamustine-d6 | CYP1A2 Oxidation | Active nih.gov |
| N-desmethyl-bendamustine-d6 (M4-d6) | Bendamustine-d6 | CYP1A2 Oxidation | Active nih.gov |
Excretion Pathways (Non-Human)
Detailed experimental data delineating the specific excretion pathways for this compound in non-human model systems are not extensively available in the public scientific literature. However, the excretion profile can be inferred from the known disposition of the parent compound, bendamustine, and the physicochemical properties of the D-mannitol ester moiety.
The parent compound, bendamustine, is primarily eliminated through renal and fecal excretion. Studies in non-human primates and rodents have shown that a significant portion of bendamustine and its metabolites are excreted in the urine. The major metabolites of bendamustine, gamma-hydroxybendamustine (M3) and N-desmethylbendamustine (M4), along with unchanged bendamustine, are the primary species found in urine. A portion of the administered dose is also typically recovered in the feces, indicating biliary excretion plays a role in the elimination of bendamustine and its metabolites.
For this compound, it is hypothesized that the primary route of elimination would also be a combination of renal and fecal excretion. The ester linkage to D-mannitol is expected to be susceptible to hydrolysis by esterases present in plasma and tissues, releasing bendamustine-d6 and D-mannitol. The subsequent excretion pattern would then likely mirror that of bendamustine, with the deuterated forms of the parent drug and its metabolites being eliminated via the kidneys and liver.
Hypothetical Excretion Profile in Non-Human Models:
| Excretion Route | Anticipated Excreted Compounds | Rationale |
| Renal (Urine) | Bendamustine-d6, Deuterated Metabolites (e.g., d6-M3, d6-M4), D-Mannitol | Primary clearance route for bendamustine and its metabolites. D-mannitol is also cleared renally. |
| Fecal (Bile) | Bendamustine-d6, Deuterated Metabolites | Secondary clearance route involving hepatobiliary transport. |
It is crucial to note that these are projected pathways based on the behavior of the non-deuterated parent compound. Specific studies in animal models are required to definitively characterize the excretion of this compound.
Impact of Deuteration on Metabolic Stability and Isotope Effects in Biological Systems (Non-Human)
The strategic replacement of hydrogen atoms with deuterium can significantly alter the metabolic profile of a drug, a concept known as the kinetic isotope effect. juniperpublishers.comnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break the C-D bond. nih.gov
Key Considerations for Isotope Effects:
Metabolic Switching: Deuteration at one site can slow down metabolism at that position, potentially leading to an increase in metabolism at alternative sites. This phenomenon, known as metabolic switching, can alter the ratio of metabolites formed compared to the non-deuterated analog. juniperpublishers.com
Enzyme Systems: The primary enzyme system involved in the oxidative metabolism of many drugs is the cytochrome P450 (CYP) family. juniperpublishers.comresearchgate.net The kinetic isotope effect is particularly relevant for CYP-mediated reactions that involve the abstraction of a hydrogen atom. juniperpublishers.com
Expected Impact of Deuteration on this compound:
| Metabolic Parameter | Hypothesized Effect of Deuteration | Scientific Rationale |
| Metabolic Clearance | Potentially Decreased | The stronger C-D bond may slow down metabolic processes involving the ethyl side chains, leading to reduced clearance. juniperpublishers.comnih.gov |
| Biological Half-life | Potentially Increased | A lower rate of metabolism would result in the compound remaining in the system for a longer duration. juniperpublishers.com |
| Metabolite Profile | Potentially Altered | Metabolic switching could lead to a different ratio of deuterated metabolites compared to the non-deuterated compound. researchgate.net |
It is important to emphasize that while these principles are well-established, the actual impact of deuteration on the metabolic stability of this compound can only be confirmed through empirical studies in relevant non-human in vitro and in vivo systems. researchgate.net Such studies would involve incubating the compound with liver microsomes or hepatocytes from various species and conducting pharmacokinetic studies in animal models to compare its profile with that of the non-deuterated counterpart.
Academic Exploration of D Mannitol Esterification in Prodrug Design Principles Applied to Bendamustine Analogs
Rationale for Ester Conjugation in Drug Design: Academic Perspectives
In drug design, the prodrug approach is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. scirp.orgresearchgate.net A prodrug is a pharmacologically inactive derivative of a drug molecule that undergoes transformation within the body to release the active parent drug. scirp.org Ester conjugation is one of the most common and versatile methods used in prodrug design. scirp.org
Improved Permeability and Absorption: Enhanced lipophilicity facilitates passive diffusion across lipid-rich cell membranes, which can improve oral bioavailability or penetration into specific tissues like the central nervous system (CNS). scirp.orgnih.gov
Masking Unwanted Properties: Esterification can mask the bitter taste of a drug or reduce local irritation at the site of administration.
Increased Stability: Prodrugs can exhibit improved chemical stability compared to the parent drug, leading to a longer shelf-life. scirp.org
Site-Selective Delivery: While many esterases are ubiquitous, designing an ester prodrug can sometimes help in achieving higher concentrations of the active drug at a target site. This can occur if the prodrug is more readily taken up by the target tissue and is efficiently hydrolyzed locally. nih.gov
The ideal ester prodrug is chemically stable, sufficiently water-soluble for formulation, and efficiently cleaved by endogenous enzymes (esterases) in the target tissue or after absorption into systemic circulation, releasing the active drug and a non-toxic promoiety. researchgate.net
Strategies for Modulating Physicochemical Properties via Mannitol (B672) Esterification (e.g., Solubility, Lipophilicity) for Research Purposes
Esterifying a drug like bendamustine (B91647) with D-mannitol, a six-carbon sugar alcohol, presents a unique strategy for modulating physicochemical properties, as it introduces two moieties with opposing characteristics.
Solubility: The modulation of aqueous solubility by mannitol esterification is complex. While the ester bond itself increases lipophilicity, the D-mannitol promoiety is inherently hydrophilic due to its multiple hydroxyl groups. researchgate.netmdpi.com D-mannitol is highly water-soluble and is often used as a pharmaceutical excipient to enhance the dissolution of poorly soluble drugs. bohrium.compharmaexcipients.com Therefore, a Bendamustine-D-Mannitol ester would be an amphiphilic molecule. Its net solubility would be a balance between the lipophilic character of the bendamustine core and the ester linkage, and the hydrophilic character of the polyol promoiety. For research purposes, this balance could be fine-tuned by selecting the specific hydroxyl group on mannitol for esterification, potentially creating a range of analogs with varying solubility profiles.
The different polymorphic forms of D-mannitol also exhibit distinct physicochemical properties, which could theoretically influence the characteristics of the resulting ester. mdpi.comnih.gov
Interactive Table: Physicochemical Properties of D-Mannitol Polymorphs
| Property | α (Alpha) Form | β (Beta) Form | δ (Delta) Form |
|---|---|---|---|
| Thermodynamic Stability | Metastable | Most Stable | Metastable |
| Hygroscopicity | Low | Low | Higher than α and β |
| Solubility | Higher than β | Lowest | Higher than β |
| Surface Energy | High (74.9 mJ·m⁻²) | Low (40.0 mJ·m⁻²) | Low (40.3 mJ·m⁻²) |
This table summarizes general properties based on available research. researchgate.netmdpi.comnih.gov
Design of Mannitol Esters for Potential Enhanced Permeability Across Biological Barriers in Model Systems
A primary objective for designing a mannitol ester of a drug could be to enhance its permeability across biological barriers, particularly the blood-brain barrier (BBB).
One strategy relies on leveraging endogenous transport systems. The BBB is equipped with specific transporters for nutrients, including sugars and amino acids. nih.gov For instance, glucose transporter 1 (GLUT1) is highly expressed on brain endothelial cells. Research has shown that creating glucose or galactose ester prodrugs can facilitate drug penetration into the CNS via these transporters. nih.gov As a sugar alcohol, a D-mannitol ester of bendamustine could be designed with the hypothesis that it may be recognized by and transported across the BBB by GLUT1 or other related polyol transporters. This carrier-mediated transport would offer a significant advantage over simple passive diffusion.
A second mechanism involves the general effect of sugar esters on membrane fluidity. Studies have demonstrated that non-toxic concentrations of certain sugar esters can act as permeation enhancers by increasing the fluidity of the plasma membrane, which can facilitate the transcellular passage of drugs. researchgate.netresearchgate.net This effect, combined with the increased lipophilicity from the ester linkage, could synergistically improve permeability in research models like Caco-2 intestinal epithelial cells or in vitro BBB models. researchgate.net This approach could be particularly valuable for a drug like bendamustine, which is typically excluded from the CNS.
Enzymatic or Chemical Activation Mechanisms of Ester Prodrugs in Academic Models
The activation of an ester prodrug to its parent form is a critical step for pharmacological activity. In academic models, this bioactivation is studied to predict in vivo behavior. The cleavage of a Bendamustine-D-Mannitol ester would be expected to occur through hydrolysis of the ester bond.
This hydrolysis can be mediated by two primary mechanisms:
Enzymatic Hydrolysis: The human body contains a wide variety of non-specific carboxylesterases that are abundant in the plasma, liver, and other tissues. nih.gov These enzymes are responsible for the hydrolysis of many ester-containing drugs and prodrugs. nih.gov In academic models, the stability and cleavage of an ester prodrug are often evaluated using preparations like human plasma, liver microsomes, or recombinant esterase enzymes to determine the rate and extent of conversion to the active drug.
An ideal CNS-targeted prodrug would exhibit high stability in the systemic circulation to minimize premature release of the drug in the periphery, but would efficiently cross the BBB and then be rapidly hydrolyzed by esterases within the brain. nih.govnih.gov This rapid conversion within the CNS would "trap" the active, more polar bendamustine molecule, increasing its concentration and residence time at the target site while potentially reducing systemic exposure. nih.gov
Structure-Activity Relationship (SAR) Studies of Bendamustine Ester Derivatives (General Principles, not Clinical Efficacy)
While no specific data exists for a mannitol ester of bendamustine, SAR studies on other bendamustine esters provide crucial insights into how such modifications can impact cytotoxic activity. A key study investigated a series of bendamustine esters and found them to be significantly more potent than the parent compound. nih.gov
The study revealed that basic esters, which are positively charged at physiological pH, were particularly effective, showing up to a 100-fold increase in cytotoxicity against various cancer cell lines compared to bendamustine. nih.gov This enhanced activity was correlated with a pronounced accumulation of the ester derivatives inside the tumor cells. The researchers hypothesized that this accumulation was mediated by organic cation transporters (OCTs), which would transport the positively charged esters into the cells. nih.gov
A D-mannitol ester of bendamustine would be a neutral, polar molecule, unlike the basic esters in the aforementioned study. Therefore, its SAR profile would likely differ significantly:
Cellular Uptake: It would not be a substrate for OCTs. Its cellular uptake would depend on passive diffusion, driven by its specific lipophilicity, or potentially via interaction with glucose transporters.
Cytotoxicity: The cytotoxic potency would be contingent on its ability to enter the cell and the rate at which it is hydrolyzed to release active bendamustine. While it may not achieve the 100-fold potency increase seen with basic esters, its unique structure could offer a different therapeutic profile, potentially with altered selectivity between cancerous and non-cancerous cells. Research has shown that some potent bendamustine esters were less sensitive against normal human keratinocytes compared to tumor cells. nih.gov
Interactive Table: Relative Cytotoxicity of Bendamustine and its Ester Derivatives
| Compound | General Structure | Relative Cytotoxicity (IC₅₀) | Postulated Uptake Mechanism |
|---|---|---|---|
| Bendamustine | Parent Drug (R-COOH) | Baseline (1x) | Passive Diffusion / Other |
| Methyl Ester | R-COOCH₃ | ~10x more potent than Bendamustine | Passive Diffusion |
| Pyrrolidinoethyl Ester | R-COO-(CH₂)₂-N(C₄H₈) (Basic) | ~100x more potent than Bendamustine | Organic Cation Transporters (OCTs) |
| Bendamustine-D-Mannitol Ester | R-COO-Mannitol (Hypothetical) | Unknown | Passive Diffusion / Glucose Transporters? |
This table is a simplified representation based on findings from referenced literature to illustrate SAR principles. nih.gov
Molecular and Cellular Mechanistic Investigations of Bendamustine D6 Major D Mannitol Ester in Preclinical Models
Assessment of Alkylating Properties and DNA Interaction in In Vitro Systems
Bendamustine (B91647) is a bifunctional alkylating agent that covalently bonds to DNA. nih.govwikipedia.org This interaction is central to its cytotoxic effects. In vitro studies have demonstrated that bendamustine, like other nitrogen mustards, alkylates DNA primarily at the N7 position of guanine. ucl.ac.ukaacrjournals.org This leads to the formation of monoadducts and subsequent interstrand and intrastrand cross-links in the DNA. nih.govwikipedia.org
The unique structure of bendamustine, which includes a benzimidazole (B57391) ring, is thought to contribute to its distinct DNA-damaging properties. ucl.ac.uknih.gov This structure may influence the stability of the DNA adducts and the subsequent cellular response. nih.gov The formation of these DNA lesions physically obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. patsnap.com
| Feature | Description | References |
| Primary Target | Deoxyribonucleic Acid (DNA) | ucl.ac.ukaacrjournals.org |
| Mechanism | Alkylation of DNA bases | nih.govwikipedia.org |
| Primary Site of Alkylation | N7 position of guanine | ucl.ac.ukaacrjournals.org |
| Types of DNA Lesions | Monoadducts, Interstrand cross-links (ICLs), Intrastrand cross-links | nih.govwikipedia.org |
| Consequence of DNA Interaction | Inhibition of DNA replication and transcription | patsnap.com |
Cellular Uptake and Intracellular Fate in Cell Lines
The precise mechanisms governing the cellular uptake of bendamustine are not fully elucidated, with some conflicting reports in the literature. nih.gov Some studies suggest that its structural similarity to purine (B94841) analogs facilitates its transport across the cell membrane via nucleoside transporters. nih.govresearchgate.net However, other research indicates a lack of interaction with human concentrative and equilibrative nucleoside transporters (hCNT and hENT). nih.gov
An alternative proposed mechanism involves the human organic cation transporter 1 (hOCT1). nih.gov Once inside the cell, bendamustine is believed to localize primarily in the nucleus to exert its DNA-damaging effects. nih.gov The compound is extensively metabolized in the liver by cytochrome P450 enzymes, with only the free, unbound form of the drug being pharmacologically active. wikipedia.orgresearchgate.net Over 95% of the drug binds to plasma proteins, mainly albumin. wikipedia.orgnih.gov
Induction of DNA Damage and Repair Kinetics in Model Cells
Bendamustine is a potent inducer of DNA damage. nih.gov It causes extensive and durable DNA single- and double-strand breaks. aacrjournals.org Studies have shown that the DNA damage induced by bendamustine is more persistent than that caused by other alkylating agents like cyclophosphamide and cisplatin. aacrjournals.org
In response to this damage, cells activate DNA damage response (DDR) pathways. However, the repair of bendamustine-induced lesions appears to be inefficient. ucl.ac.uknih.gov Unlike other alkylators that trigger repair through O-6-methylguanine-DNA methyltransferase, bendamustine appears to activate the base excision repair (BER) pathway. nih.govaacrjournals.org The persistence of DNA interstrand cross-links (ICLs) is a key feature of bendamustine's activity, with ICLs remaining for over 48 hours in some tumor cells. aacrjournals.org This prolonged DNA damage can overwhelm the cellular repair capacity, leading to cell death. nih.gov
| Parameter | Observation in Model Cells | References |
| DNA Damage | Single- and double-strand breaks, interstrand cross-links | aacrjournals.org |
| Persistence of Damage | More durable than other alkylating agents | aacrjournals.orgaacrjournals.org |
| Activated Repair Pathway | Primarily Base Excision Repair (BER) | nih.govaacrjournals.org |
| Repair Efficiency | Inefficient repair of DNA lesions | ucl.ac.uknih.gov |
Influence on Cellular Pathways and Molecular Targets in Non-Human Cell Lines
Bendamustine's cytotoxic effects are mediated through the modulation of several key cellular pathways. A primary consequence of the extensive DNA damage is the activation of a p53-dependent DNA-damage stress response. nih.gov This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis. nih.gov
In addition to apoptosis, bendamustine can induce a form of cell death known as mitotic catastrophe. aacrjournals.org This occurs when the cell attempts to divide with damaged DNA, leading to aberrant mitosis and cell death. aacrjournals.org This is partly due to bendamustine's ability to inhibit mitotic checkpoints. aacrjournals.org Furthermore, recent studies suggest that bendamustine can activate the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA fragments resulting from DNA damage. bmj.com This activation can lead to pyroptosis, a form of inflammatory cell death. bmj.com Studies have also indicated that bendamustine may inhibit STAT3 signaling, a pathway involved in proliferation and survival. nih.gov
Comparative Studies with Unmodified Bendamustine and Other Analogs on Molecular Mechanisms
Comparative studies have highlighted the unique mechanistic profile of bendamustine relative to other alkylating agents like chlorambucil (B1668637), cyclophosphamide, and melphalan. nih.govaacrjournals.org While all these agents cause DNA alkylation, bendamustine induces more extensive and persistent DNA damage. aacrjournals.org
The pattern of gene expression changes induced by bendamustine is also distinct. For instance, it uniquely activates the base excision repair pathway, whereas other alkylators often rely on different repair mechanisms. aacrjournals.org Furthermore, bendamustine's ability to inhibit mitotic checkpoints and induce mitotic catastrophe distinguishes it from many conventional alkylators. aacrjournals.org These differences in molecular mechanisms may underlie bendamustine's clinical activity in cancers that are resistant to other alkylating agents. aacrjournals.org
| Feature | Bendamustine | Other Alkylating Agents (e.g., Chlorambucil, Cyclophosphamide) | References |
| DNA Damage | Extensive and durable | Less persistent | aacrjournals.org |
| DNA Repair Pathway | Activates Base Excision Repair (BER) | O-6-methylguanine-DNA methyltransferase | nih.govaacrjournals.org |
| Cell Cycle Effects | Inhibition of mitotic checkpoints, induction of mitotic catastrophe | Primarily cell cycle arrest | aacrjournals.org |
| Clinical Activity | Effective in refractory cases | Variable efficacy in refractory cases | nih.govaacrjournals.org |
Computational and Theoretical Studies on Bendamustine D6 Major D Mannitol Ester
Molecular Docking and Dynamics Simulations of Ester Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein, as well as to simulate the dynamic behavior of the resulting complex over time. While specific studies on Bendamustine-d6 (major) D-Mannitol Ester are not extensively available in public literature, the principles of these techniques can be applied to understand its potential interactions.
Molecular docking simulations would involve predicting the most favorable binding pose of this compound within the active site of its target, which for the parent compound, Bendamustine (B91647), is primarily DNA. The D-mannitol ester moiety would introduce significant steric bulk and additional hydrogen bonding opportunities compared to Bendamustine. A hypothetical docking study could explore how this large ester group influences the orientation of the core benzimidazole (B57391) and the nitrogen mustard groups in relation to the DNA grooves.
Molecular dynamics simulations could then be employed to refine the docked pose and to study the stability of the ligand-DNA complex. These simulations would model the movements of atoms over time, providing insights into the conformational changes of both the ligand and the DNA. Key parameters to analyze would include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions. The presence of the D-mannitol ester could potentially lead to more stable and prolonged interactions due to its multiple hydroxyl groups forming hydrogen bonds with the DNA backbone or surrounding water molecules.
Interactive Data Table: Hypothetical Key Interactions of this compound with DNA
| Interacting Group of Ligand | Potential Interacting Partner on DNA | Type of Interaction |
| Nitrogen Mustard | Guanine N7 | Alkylation (Covalent Bond) |
| Benzimidazole Ring | DNA Base Pairs | Pi-Stacking |
| D-Mannitol Ester Hydroxyls | Phosphate Backbone | Hydrogen Bonding |
| D-Mannitol Ester Hydroxyls | Surrounding Water Molecules | Hydrogen Bonding |
In Silico Prediction of Metabolic Pathways and Stability
In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. For Bendamustine, the primary metabolic pathways include hydrolysis and N-dealkylation, with minor contributions from cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
The introduction of a D-mannitol ester group in this compound would likely introduce ester hydrolysis as a primary metabolic pathway, catalyzed by various esterases present in plasma and tissues. This would lead to the formation of Bendamustine-d6 and D-mannitol. The deuteration at the d6 position is on the bis(2-chloroethyl)amino side chain, which is a site of metabolic activity for the parent compound. This isotopic labeling could potentially slow down the rate of metabolism at this site due to the kinetic isotope effect, leading to a slightly altered pharmacokinetic profile compared to the non-deuterated analogue.
Predictive software can model the likelihood of different metabolic reactions. For this compound, the predicted pathways would likely prioritize ester hydrolysis, followed by the known metabolic transformations of the resulting Bendamustine-d6.
Interactive Data Table: Predicted Metabolic Pathways and Metabolites
| Metabolic Pathway | Predicted Metabolites | Potential Enzymes Involved |
| Ester Hydrolysis | Bendamustine-d6, D-Mannitol | Carboxylesterases |
| N-dealkylation of Bendamustine-d6 | N-desmethyl-bendamustine-d6 | CYP Enzymes |
| Hydrolysis of Bendamustine-d6 | Monohydroxy-bendamustine-d6, Dihydroxy-bendamustine-d6 | Non-enzymatic/Enzymatic |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic properties of a molecule, including its reactivity, stability, and spectroscopic characteristics. Studies on the parent compound, Bendamustine, have utilized these methods to analyze its structure and reactivity. nih.gov
For this compound, quantum chemical calculations could be used to determine the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The presence of the D-mannitol ester group would significantly alter the electronic properties compared to Bendamustine. The ester group is electron-withdrawing, which could influence the reactivity of the nitrogen mustard moiety.
The analysis of the HOMO-LUMO gap would provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The calculations could also predict the sites most susceptible to nucleophilic or electrophilic attack, offering a theoretical basis for its mechanism of action and metabolic pathways. The deuterium (B1214612) labeling is not expected to significantly alter the electronic structure but can be useful for tracking the molecule in experimental studies.
Interactive Data Table: Hypothetical Quantum Chemical Properties
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Lower than Bendamustine | Indicates higher ionization potential |
| LUMO Energy | Lower than Bendamustine | Indicates higher electron affinity |
| HOMO-LUMO Gap | Potentially smaller than Bendamustine | Suggests potentially higher reactivity |
| Dipole Moment | Higher than Bendamustine | Increased polarity due to mannitol (B672) ester |
Quantitative Structure-Property Relationship (QSPR) Modeling for Ester Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a series of compounds with their physicochemical properties. While no specific QSPR models for Bendamustine ester derivatives are publicly available, a hypothetical study could be designed to predict various properties.
A QSPR study on a series of Bendamustine ester derivatives, including the D-mannitol ester, would involve calculating a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. The properties to be modeled could include aqueous solubility, lipophilicity (logP), melting point, and metabolic stability.
By developing a statistically robust QSPR model, it would be possible to predict the properties of novel, unsynthesized Bendamustine ester derivatives. This approach could be valuable in the rational design of new analogues with improved properties, such as enhanced solubility or optimized metabolic stability.
Interactive Data Table: Hypothetical QSPR Model Parameters
| Property to be Modeled | Examples of Relevant Molecular Descriptors | Potential Application of the Model |
| Aqueous Solubility | Number of hydrogen bond donors/acceptors, Polar surface area (PSA) | Designing derivatives with improved formulation characteristics |
| Lipophilicity (logP) | Molecular weight, Number of carbon atoms | Predicting membrane permeability and oral bioavailability |
| Metabolic Stability | Electronic properties (HOMO/LUMO), Steric descriptors | Identifying derivatives with longer half-lives |
Future Directions and Emerging Research Opportunities for Bendamustine D6 Major D Mannitol Ester
Development of Novel Synthetic Routes for Deuterated Analogs
An effective method for preparing [D6]bendamustine hydrochloride has been reported, utilizing deuterium (B1214612) chloride (DCl) as a catalyst and deuterium oxide (D₂O) as the deuterium source in a regioselective H-D exchange. nih.gov While efficient for the parent amine, future work could focus on adapting this and other late-stage functionalization techniques to the intact mannitol (B672) ester or its precursors. Methodologies such as photoredox-catalyzed hydrogen atom transfer (HAT) present a promising frontier, offering the potential to install deuterium at specific C-H bonds under mild conditions using D₂O as an inexpensive isotopic source. princeton.edu
Exploration into novel building block strategies is another key research avenue. This involves the de novo synthesis of deuterated precursors for either the benzimidazole (B57391) core, the butyric acid side chain, or the D-mannitol moiety itself. nih.gov Such approaches, while potentially more linear and step-intensive, offer precise control over the location and number of deuterium atoms, enabling the creation of a diverse library of isotopologues for detailed mechanistic studies. researchgate.net The development of deuterated drugs has become a significant strategy in pharmaceutical research to improve the metabolic stability and pharmacokinetic profiles of molecules. nih.govnih.govacs.org
Table 1: Potential Synthetic Strategies for Deuterated Bendamustine (B91647) Analogs
| Strategy | Description | Key Advantages | Research Focus |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of protons with deuterons on a late-stage intermediate or final molecule using a deuterium source like D₂O. nih.gov | Operationally simple; fewer synthetic steps. | Optimizing catalysts (e.g., transition metals, photoredox) for higher selectivity and efficiency on complex substrates like the mannitol ester. |
| Deuterated Building Blocks | Synthesis of key fragments (e.g., deuterated butyric acid) that are later assembled to form the final molecule. nih.gov | Precise, unambiguous placement of deuterium labels. | Developing efficient, high-yield syntheses for the required isotopically labeled starting materials. |
| Multi-component Reactions (MCRs) | Using deuterated reagents, such as a [D1]-aldehyde, in one-pot reactions that assemble multiple components into a complex product. nih.gov | Rapid generation of diverse analog libraries; high synthetic efficiency. | Adapting MCR methodologies to the bendamustine scaffold and ensuring high levels of deuterium incorporation without isotopic scrambling. |
Advanced Analytical Applications in Complex Biological Systems (Non-Human)
Bendamustine-d6 (major) D-Mannitol Ester is poised to serve as a critical tool in advanced analytical workflows for preclinical research. Its primary role is as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaffiliates.com In studies involving complex biological matrices such as plasma, urine, or tissue homogenates from non-human models, the co-eluting, chemically identical deuterated standard allows for precise correction of matrix effects and variations in sample extraction and ionization, ensuring highly accurate and reliable quantification of the non-labeled analyte. princeton.edu
Future research will focus on developing and validating sophisticated analytical methods to simultaneously quantify the intact ester, the released Bendamustine-d6, and its key metabolites within a single analytical run. The use of high-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-performance liquid chromatography (UPLC) can provide a comprehensive snapshot of the compound's fate. mdpi.com The known mass shift of the six deuterium atoms provides a distinct isotopic signature, simplifying the identification of drug-related species in complex metabolomic datasets.
These advanced analytical applications are fundamental for conducting detailed pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies in diverse preclinical species. By providing robust and precise data, these methods will underpin a deeper understanding of the compound's behavior in vivo. ijpsjournal.com
Table 2: Advanced Analytical Techniques for Preclinical Research
| Technique | Application for this compound | Research Goal |
| LC-MS/MS | Use as a stable isotope-labeled internal standard (SIL-IS) for quantification of the non-labeled ester and its metabolites. pharmaffiliates.com | Develop highly sensitive and specific assays for pharmacokinetic profiling in various biological matrices (plasma, tissue). |
| UPLC-HRMS | Metabolite identification and profiling by leveraging the unique isotopic signature of the d6-label to distinguish drug metabolites from endogenous molecules. | Map the full metabolic fate of the compound, identifying all significant biotransformation products in preclinical models. |
| Capillary Electrophoresis-MS | Orthogonal separation technique for analyzing polar metabolites that may be challenging to retain by conventional reversed-phase LC. | Improve analytical coverage of the metabolome to ensure no significant metabolic pathways are overlooked. |
Further Elucidation of Ester Biotransformation Pathways in Diverse Preclinical Models
A primary area for future investigation is the detailed mapping of the biotransformation of the this compound in various preclinical models. The metabolic fate of this compound is expected to be a multi-step process, initiated by the enzymatic or chemical hydrolysis of the ester linkage to release Bendamustine-d6 and D-mannitol. The rate, timing, and location (e.g., systemic circulation vs. specific tissues) of this initial cleavage are critical parameters that dictate the subsequent availability of the active alkylating agent.
Once released, Bendamustine-d6 would be expected to follow the known metabolic pathways of bendamustine. The primary routes of metabolism for bendamustine are hydrolysis of its chloroethyl side chains to form the less active monohydroxy (HP1) and dihydroxy (HP2) metabolites. nih.gov A secondary pathway involves cytochrome P450 (specifically CYP1A2) mediated oxidation, leading to the formation of γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.gov Studies have identified a wide range of additional metabolic conversions, including cysteine conjugation and subsequent biotransformation to mercapturic acid derivatives. nih.gov
By using the d6-labeled ester, researchers can employ the analytical techniques described in section 9.2 to trace the entire metabolic cascade in preclinical systems, such as in rats or mice. This would allow for a quantitative assessment of the flux through each pathway, clarifying how the mannitol ester prodrug approach alters the metabolic profile compared to the direct administration of bendamustine.
Exploration of D-Mannitol Esterification in the Design of Other Alkylating Agent Derivatives for Academic Study
The D-mannitol ester moiety serves as a template for a broader academic exploration into prodrug design for other classical alkylating agents. Esterification with a polyol like D-mannitol represents a strategy to significantly modify the physicochemical properties of a parent drug, which can be leveraged for research purposes. mdpi.com Attaching the highly hydrophilic sugar alcohol can increase aqueous solubility, alter membrane transport characteristics, and potentially modify tissue distribution.
Future academic studies could involve the synthesis of a library of D-mannitol esters of other nitrogen mustard-based alkylating agents, such as chlorambucil (B1668637) or melphalan. This research would not be for therapeutic development but to systematically investigate how this specific chemical modification impacts fundamental pharmacological properties in preclinical models. For instance, researchers could explore if the mannitol moiety could engage with sugar transporters, potentially altering cellular uptake mechanisms. This approach of creating novel derivatives to improve ADME properties is a well-established concept in medicinal chemistry research. nih.gov
This line of inquiry provides a valuable platform for studying structure-activity and structure-property relationships, contributing to the fundamental knowledge base of how prodrug modifications can be used to modulate the behavior of a well-understood class of molecules for academic purposes.
Integration with Advanced Imaging and Sensing Technologies for Research Purposes
Perhaps one of the most exciting future directions is the integration of this compound with advanced, non-invasive imaging technologies for research use. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that allows for the in vivo tracking and spectroscopic detection of deuterated compounds and their metabolic products over time. nih.gov
Unlike traditional bioanalytical methods that rely on discrete blood draws or post-mortem tissue analysis, DMI offers the potential to non-invasively visualize the spatial distribution and metabolic conversion of the deuterated ester in a living preclinical model. nih.gov A research study could involve administering the compound to a tumor-bearing mouse and using DMI to:
Map the whole-body distribution of the intact ester.
Identify regions of high accumulation, such as the tumor or organs of metabolism.
Observe the conversion of the ester to Bendamustine-d6 in real-time by detecting the appearance of new deuterated signals corresponding to the released drug and its subsequent metabolites.
This technology provides unparalleled spatiotemporal information on the compound's pharmacokinetics and metabolism directly at the site of action. nih.gov While DMI is still a research modality and faces challenges such as spatial resolution, it offers distinct advantages over other imaging methods, including the use of a non-radioactive, stable isotope and the ability to monitor metabolic processes over extended periods (hours). nih.gov This makes it a powerful tool for academic research aimed at understanding the in vivo fate of novel prodrugs.
Table 3: Comparison of Research Imaging Modalities for Labeled Compounds
| Modality | Probe Type | Information Provided | Advantages for Preclinical Research |
| Deuterium Metabolic Imaging (DMI) | Deuterium-labeled compound (e.g., Bendamustine-d6 ester) | Spatiotemporal distribution and metabolic conversion. nih.gov | Non-ionizing; long observation times; provides chemical/metabolic information. |
| Positron Emission Tomography (PET) | Positron-emitting radionuclide (e.g., ¹¹C, ¹⁸F) labeled compound | Spatiotemporal distribution and concentration. | Very high sensitivity; quantitative. |
| Autoradiography | Radioisotope (e.g., ³H, ¹⁴C) labeled compound | High-resolution spatial distribution in ex vivo tissue slices. princeton.edu | Excellent spatial resolution at the tissue/cellular level. |
Q & A
Q. What methodological approaches are recommended for synthesizing and characterizing Bendamustine-d6 (major) D-Mannitol Ester?
To synthesize and characterize this compound, researchers should:
- Use deuterium exchange protocols under controlled conditions to ensure isotopic purity, as deuterated analogs require stringent solvent and temperature controls to prevent isotopic scrambling .
- Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation, with NMR focusing on distinguishing deuterium incorporation in the benzimidazole ring .
- Pair HPLC-UV with isotopic ratio analysis to validate the D-Mannitol ester linkage, referencing pharmacopeial chromatographic methods for D-Mannitol quantification (e.g., USP protocols for peak normalization) .
Q. How does the D-Mannitol ester moiety influence the compound’s stability or solubility in preclinical studies?
Methodological strategies include:
- Designing accelerated stability studies under varying pH and temperature conditions, using dynamic light scattering (DLS) to monitor aggregation and LC-MS to track ester hydrolysis .
- Comparing solubility profiles with non-esterified Bendamustine-d6 via shake-flask method or HPLC solubility assays , ensuring controlled ionic strength buffers to mimic physiological conditions .
Q. What analytical techniques are critical for assessing the isotopic purity of this compound?
Q. How can researchers validate the compound’s utility as an internal standard in pharmacokinetic assays?
- Perform matrix-matched calibration curves using plasma/serum samples spiked with the compound and its non-deuterated counterpart.
- Validate cross-reactivity via tandem MS/MS to ensure no interference from endogenous metabolites, referencing FDA guidelines for bioanalytical method validation .
Advanced Research Questions
Q. How can experimental designs address potential deuterium loss in Bendamustine-d6 under physiological conditions?
Advanced strategies:
- Conduct isotope tracing in vitro (e.g., hepatocyte incubations) with time-resolved LC-MS to monitor deuterium retention. Use kinetic modeling to differentiate metabolic degradation from isotopic exchange .
- Compare results with stable isotope-labeled controls (e.g., ¹³C-labeled analogs) to isolate deuteration-specific artifacts, as suggested in metabolic stability frameworks .
Q. What methodologies resolve contradictions in data on the compound’s metabolic pathways across species?
- Apply cross-species liver microsome assays paired with untargeted metabolomics to identify species-specific metabolites.
- Use computational docking to predict enzyme-binding affinities (e.g., CYP3A4 vs. CYP2D6 interactions), aligning findings with crystallographic data for humanized models .
Q. How can researchers integrate this compound with other isotopic labels in multi-tracer studies?
- Design dual-isotope protocols (e.g., combining deuterium and ¹⁵N labels) with high-resolution MS/MS for simultaneous detection.
- Validate spectral overlap correction algorithms using reference standards , as outlined in multi-analyte pharmacokinetic frameworks .
Q. What methodological challenges arise when studying this compound in cross-disciplinary models (e.g., cancer immunology + metabolomics)?
- Address matrix complexity by optimizing sample preparation (e.g., immunodepletion of high-abundance proteins in tumor homogenates).
- Use network pharmacology models to correlate metabolite concentrations with immune cell activation markers, ensuring statistical rigor through multivariate analysis (e.g., PCA or PLS-DA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
